molecular formula C11H19ClN2O2 B2436624 3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea CAS No. 953807-03-9

3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea

Cat. No.: B2436624
CAS No.: 953807-03-9
M. Wt: 246.74
InChI Key: HMBFDDSLYMRBIX-UHFFFAOYSA-N
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Description

3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea is a useful research compound. Its molecular formula is C11H19ClN2O2 and its molecular weight is 246.74. The purity is usually 95%.
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Scientific Research Applications

Organic Chemistry Applications

  • Reaction Mechanisms with Urea Derivatives : Studies have explored the reactions of different urea derivatives, including 1,3-dimethylurea, with acyloins and diacetyl in acid solutions. These studies provide insights into the formation of compounds like 4,4′-methylenebis-(1,3,5-trimethyl-4-imidazolin-2-one) and other bicyclic compounds (Butler & Hussain, 1981).

  • Synthesis of Heterocyclic Ureas : Research on the synthesis and conformational studies of heterocyclic ureas, involving reactions with various isocyanates, has been conducted. These studies contribute to the understanding of the folding and unfolding processes of these compounds, relevant for applications in self-assembly and molecular design (Corbin et al., 2001).

Pharmacology and Antineoplastic Applications

  • Antineoplastic Agent Studies : Certain urea derivatives, such as 1-Aryl-3-(2-chloroethyl)ureas, show promising cytotoxic and antineoplastic activities. Studies have explored the metabolism and disposition of these molecules in organisms, shedding light on their potential use in cancer treatments (Maurizis et al., 1998).

  • Lack of Cross-Resistance in Tumor Cells : Some urea derivatives exhibit a lack of cross-resistance in drug-resistant tumor cells, suggesting their potential use in treating cancers resistant to conventional drugs (C.-Gaudreault et al., 2004).

Properties

IUPAC Name

2-chloro-N-[(2,3-dimethylcyclohexyl)carbamoyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O2/c1-7-4-3-5-9(8(7)2)13-11(16)14-10(15)6-12/h7-9H,3-6H2,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBFDDSLYMRBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.